molecular formula C17H16FN5OS B5060247 2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide

2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide

Cat. No. B5060247
M. Wt: 357.4 g/mol
InChI Key: NUWWNNDAMGSOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TATFA, and it has been synthesized using several methods.

Mechanism of Action

The mechanism of action of TATFA is not fully understood. However, studies have suggested that TATFA may act as an inhibitor of enzymes involved in the biosynthesis of various biomolecules, including lipids and nucleic acids. TATFA has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
TATFA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that TATFA can inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of enzymes involved in the biosynthesis of lipids and nucleic acids. TATFA has also been shown to have antibacterial activity against several bacterial strains.

Advantages and Limitations for Lab Experiments

TATFA has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, TATFA also has some limitations, including its limited solubility in aqueous solutions and its potential to interact with other molecules in biological systems.

Future Directions

Several future directions for the study of TATFA can be identified. One potential direction is the investigation of TATFA as a therapeutic agent for the treatment of cancer and other diseases. Another potential direction is the development of new fluorescent probes based on TATFA for the detection of metal ions in biological systems. Additionally, the synthesis of new derivatives of TATFA could lead to the discovery of new compounds with enhanced biological activity.

Synthesis Methods

TATFA can be synthesized using several methods. The most common method involves the reaction of 4-ethylphenylhydrazine with 4-fluorobenzoyl chloride to form 4-ethylphenyl-4-fluorobenzohydrazide. This intermediate is then reacted with thiosemicarbazide to form the final product, TATFA. The synthesis of TATFA can also be achieved using other methods, including microwave-assisted synthesis and solvent-free synthesis.

Scientific Research Applications

TATFA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, TATFA has been investigated for its potential as a therapeutic agent for the treatment of cancer, inflammation, and bacterial infections. TATFA has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

2-[1-(4-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5OS/c1-2-12-3-9-15(10-4-12)23-17(20-21-22-23)25-11-16(24)19-14-7-5-13(18)6-8-14/h3-10H,2,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWWNNDAMGSOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.